(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride
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Overview
Description
(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a dihydroindenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dihydroindenyloxy Group: This step involves the reaction of the pyrrolidine intermediate with a dihydroindene derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the dihydroindene moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydroindene group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, such as in the development of new drugs.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol: The base compound without the hydrochloride salt.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
The uniqueness of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-(2,3-dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-11-7-14-8-13(11)16-12-6-2-4-9-3-1-5-10(9)12;/h2,4,6,11,13-15H,1,3,5,7-8H2;1H/t11-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXTJJCWUPDHM-LOCPCMAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)OC3CNCC3O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)O[C@@H]3CNC[C@H]3O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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